molecular formula C9H12S B1581741 2-Isopropylbenzenethiol CAS No. 6262-87-9

2-Isopropylbenzenethiol

Cat. No.: B1581741
CAS No.: 6262-87-9
M. Wt: 152.26 g/mol
InChI Key: QEDRUXIMTJVXFL-UHFFFAOYSA-N
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Description

2-Isopropylbenzenethiol, also known as 2-Isopropylthiophenol, is an organic compound with the molecular formula C9H12S. It is a derivative of benzenethiol, where an isopropyl group is attached to the second carbon of the benzene ring. This compound is known for its distinct sulfurous odor and is used in various chemical applications .

Preparation Methods

2-Isopropylbenzenethiol can be synthesized through several methods. One common synthetic route involves the reaction of isopropylbenzene with sulfur and a reducing agent such as zinc or iron. The reaction typically occurs under reflux conditions in the presence of a solvent like ethanol or toluene. The product is then purified through distillation or recrystallization .

Industrial production methods often involve the use of catalytic hydrogenation of isopropylbenzene sulfonyl chloride in the presence of a palladium catalyst. This method provides a high yield of this compound and is suitable for large-scale production .

Scientific Research Applications

2-Isopropylbenzenethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropylbenzenethiol involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can affect various molecular targets and pathways, making it useful in the study of enzyme mechanisms and protein function .

Comparison with Similar Compounds

2-Isopropylbenzenethiol can be compared with other similar compounds such as:

    Benzenethiol: The parent compound without the isopropyl group.

    4-Isopropylbenzenethiol: A positional isomer where the isopropyl group is attached to the fourth carbon of the benzene ring.

    2-Methylbenzenethiol: A similar compound with a methyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific steric and electronic properties, which influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

2-propan-2-ylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-7(2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDRUXIMTJVXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211670
Record name Benzenethiol, 2-(1-methylethyl)-
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Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6262-87-9
Record name Benzenethiol, 2-(1-methylethyl)-
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Record name 6262-87-9
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Record name Benzenethiol, 2-(1-methylethyl)-
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Record name Benzenethiol, 2-(1-methylethyl)-
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Synthesis routes and methods

Procedure details

Thus, a system comprising 5 mol % of CuI, 2 equiv of K2CO3 and 2 equiv of ethylene glycol in isopropanol (without pre-drying and degassing) at 80° C. under argon was applied for the coupling of various functionalized aryl iodides with thiols. Both aromatic and aliphatic NH2 groups, phenol, carboxylic acid, ketone, ester, amide and aldehyde functional groups are tolerated under these reaction conditions. No deleterious effect is observed when heterocyclic substrates, such as 5-iodoindole, are used. This protocol is also applicable to ortho-substituted substrates; for example, the sterically hindered 2-isopropylthiophenol can be coupled with 2-iodotoluene in 88% yield at 80° C. A 91% yield was obtained when the highly sterically hindered 2-isopropyliodobenzene and 2-isopropylthiophenol were coupled at 100° C. The presence of functional groups in the ortho position of the aryl iodide substrates are tolerated including a hydroxymethyl group and a free NH2 group. As can be seen from the results in FIG. 2, a thiophenol with an ortho carboxymethyl group can be coupled in good yield. In addition, alkyl thiols were also found to be effective nucleophiles. Aryl bromides can be used for the arylation of thiols if the aryl bromide is first converted into the corresponding aryl iodide using CuI (10 mol %), a 1,2-diaminoalkane ligand (e.g., 20 mol % of N,N′-dimethylethylenediamine) and sodium iodide (2 equiv) before the addition of the thiol starting material. In summary, we have developed a general and efficient Cu-catalyzed arylation method for both aryl and alkyl thiols under mild conditions that tolerate a wide variety of functional groups.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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